

# A Comparative Analysis of [Leu15]-Gastrin I (human) and Gastrin I

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## Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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For researchers, scientists, and drug development professionals, understanding the nuances between endogenous peptides and their synthetic analogs is critical for experimental design and therapeutic development. This guide provides a detailed comparison of human Gastrin I and its oxidation-resistant analog, [Leu15]-Gastrin I, focusing on their biochemical properties, biological activity, and experimental applications.

Human Gastrin I is a crucial peptide hormone that regulates gastric acid secretion and mucosal growth by binding to the cholecystokinin B (CCK2) receptor.<sup>[1][2]</sup> Its synthetic counterpart, [Leu15]-Gastrin I, is characterized by the substitution of the methionine residue at position 15 with leucine.<sup>[1][2]</sup> This single amino acid change significantly enhances the peptide's stability by preventing oxidation, a common issue with methionine-containing peptides, without compromising its biological function.<sup>[1][2]</sup> Consequently, [Leu15]-Gastrin I is frequently utilized in research as a more stable and reliable agonist for the CCK2 receptor.<sup>[1][2]</sup>

## Structural and Functional Comparison

The primary structural difference between the two peptides lies in the 15th amino acid position.

- Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH<sub>2</sub>
- [Leu15]-Gastrin I (human):** Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH<sub>2</sub><sup>[1]</sup>

This substitution of methionine with leucine renders [Leu15]-Gastrin I resistant to oxidation, thereby increasing its shelf-life and stability in aqueous solutions and experimental assays.[1] [2] Both peptides exert their physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor.[3]

## Quantitative Biological Data

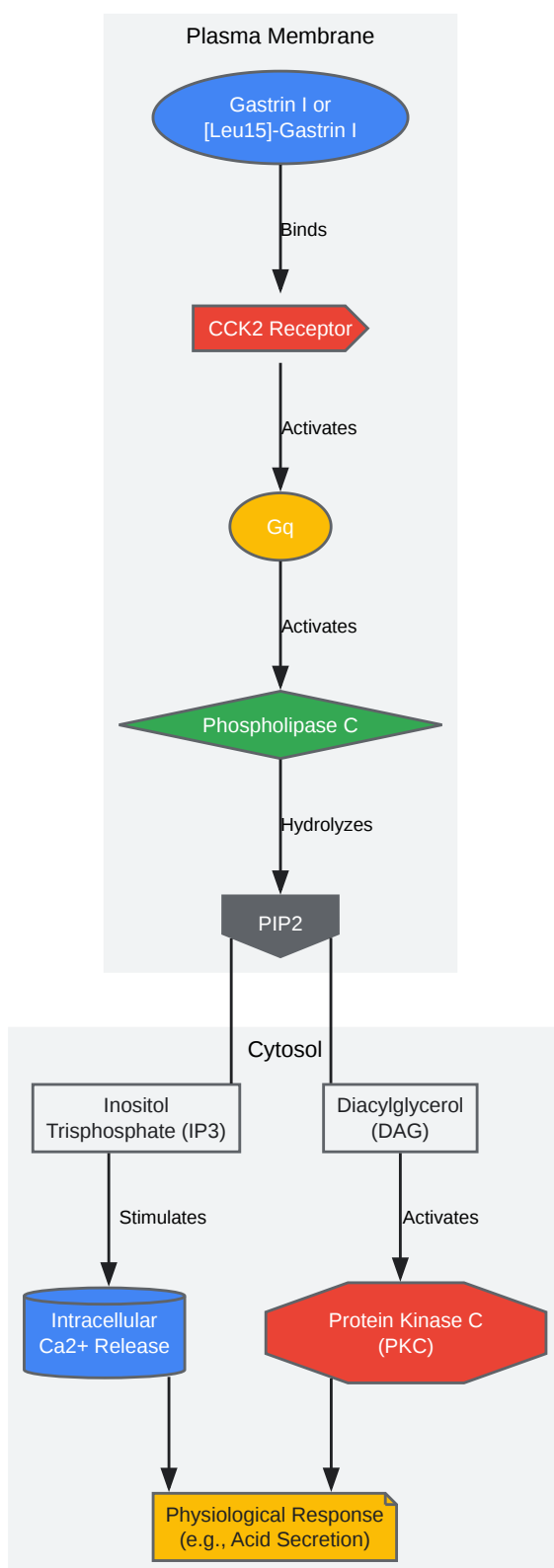
Experimental data indicates that [Leu15]-Gastrin I and Gastrin I exhibit comparable high affinity for the CCK2 receptor. A study by Matsumoto et al. demonstrated that radiolabeled [Leu15]-Gastrin I and a derivative of Gastrin I bind to canine gastric parietal cells with equal affinity. In a competitive binding assay from the same study, unlabeled Gastrin I effectively displaced the radiolabeled [Leu15]-Gastrin I, indicating a very similar binding affinity.

Parameter	[Leu15]-Gastrin I (human)	Gastrin I (human)	Receptor	Reference
Binding Affinity (IC50)	Used as Radioligand	~0.32 nM	CCK2	[4]

Note: The IC50 value for Gastrin I represents the concentration required to inhibit 50% of the specific binding of radiolabeled [Leu15]-Gastrin I. The comparable binding affinity is inferred from this competitive binding data.

## Signaling Pathway and Experimental Workflow

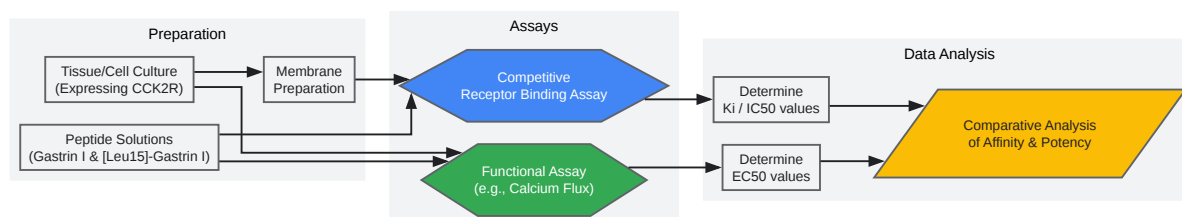
Upon binding to the CCK2 receptor, both Gastrin I and [Leu15]-Gastrin I trigger a well-defined signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with gastrin, such as gastric acid secretion.



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Caption: Signaling pathway of Gastrin I and [Leu15]-Gastrin I via the CCK2 receptor.

A typical experimental workflow to compare the biological activity of these two peptides involves a receptor binding assay followed by a functional assay.



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Caption: Experimental workflow for comparing Gastrin I and [Leu15]-Gastrin I.

## Experimental Protocols

### CCK2 Receptor Competitive Binding Assay

This protocol is adapted from methodologies used for G-protein coupled receptor binding assays.

Objective: To determine the binding affinity (IC50 and subsequently Ki) of Gastrin I and [Leu15]-Gastrin I for the CCK2 receptor.

Materials:

- Cell membranes prepared from cells or tissues expressing the human CCK2 receptor.
- Radiolabeled ligand (e.g., [125I]-[Leu15]-Gastrin I).
- Unlabeled competitor peptides: Gastrin I and [Leu15]-Gastrin I.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).

- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- 96-well filter plates (e.g., GF/C plates).
- Scintillation counter and scintillation fluid.

#### Procedure:

- Plate Preparation: Pre-soak the 96-well filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Reaction Mixture: In each well, combine a fixed amount of cell membrane preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (either Gastrin I or [Leu15]-Gastrin I). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC<sub>50</sub> value. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.

## In Vitro Gastric Acid Secretion Assay (or Surrogate Functional Assay)

Directly measuring gastric acid secretion in vitro can be complex. A common surrogate is to measure a downstream signaling event, such as intracellular calcium mobilization in CCK2R-expressing cells.

Objective: To determine the potency (EC<sub>50</sub>) of Gastrin I and [Leu15]-Gastrin I in activating the CCK2 receptor.

Materials:

- Cells expressing the human CCK2 receptor (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Gastrin I and [Leu15]-Gastrin I at various concentrations.
- Fluorescence plate reader with an injection system.

Procedure:

- Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
- Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
- Washing: Gently wash the cells with assay buffer to remove any excess dye.
- Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- Stimulation: Inject varying concentrations of Gastrin I or [Leu15]-Gastrin I into the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of the peptide, determine the peak

fluorescence response. Plot the peak response against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.

## Conclusion

Both Gastrin I and [Leu15]-Gastrin I are potent agonists of the CCK2 receptor with very similar, high-binding affinities. The key difference lies in the enhanced stability of [Leu15]-Gastrin I due to the substitution of the oxidation-prone methionine with leucine. This makes [Leu15]-Gastrin I a more robust tool for in vitro and in vivo research, providing greater experimental reproducibility. For researchers studying the physiological effects of gastrin or developing therapeutics targeting the CCK2 receptor, [Leu15]-Gastrin I serves as a reliable and stable alternative to the endogenous hormone.

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